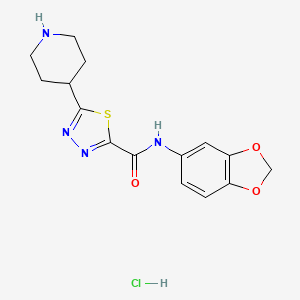

N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride

Description

Introduction to the Chemical Entity

Historical Development and Significance in Heterocyclic Chemistry

The 1,3,4-thiadiazole scaffold has been a cornerstone of heterocyclic chemistry since the mid-20th century, with early applications in sulfonamide-based antibiotics such as acetazolamide and methazolamide . These compounds demonstrated the pharmacophoric versatility of the thiadiazole ring, which combines aromatic stability with hydrogen-bonding capabilities. The integration of 1,3-benzodioxole and piperidine moieties into thiadiazole frameworks emerged more recently, driven by the need for multitargeting agents in oncology and neurology.

The specific compound under review exemplifies modern strategies in bioisosteric replacement, where the carboxamide group at position 2 and the piperidin-4-yl substituent at position 5 enhance binding affinity to enzymatic targets such as vascular endothelial growth factor receptor-2 (VEGFR-2). Its development aligns with trends in fragment-based drug design, where modular substituents are appended to core heterocycles to optimize pharmacokinetic properties.

Nomenclature and Structural Classification

The systematic IUPAC name N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride delineates its structure with precision:

- 1,3,4-Thiadiazole core : A five-membered aromatic ring containing sulfur at position 1 and nitrogen atoms at positions 3 and 4.

- Substituents :

- Counterion : Hydrochloride salt, improving aqueous solubility for pharmacological applications.

Table 1: Key Structural and Molecular Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₇ClN₄O₃S |

| Molecular Weight | 368.84 g/mol |

| Aromatic System | 1,3,4-Thiadiazole fused with benzodioxole |

| Bioisosteric Features | Carboxamide (H-bond donor/acceptors) |

| Pharmacophoric Moieties | Piperidine (basic nitrogen for target binding) |

Position within 1,3,4-Thiadiazole Derivative Research

This compound belongs to a subclass of 1,3,4-thiadiazoles functionalized with carboxamide and piperidine groups, which are recurrent motifs in kinase inhibitor design. Comparative studies highlight its structural kinship with:

- Cefazolin : A cephalosporin antibiotic featuring a 1,3,4-thiadiazole-thiomethyl group.

- VEGFR-2 inhibitors : Hybrid molecules combining thiadiazole cores with aryl carboxamides for antiangiogenic activity.

The piperidine moiety confers conformational flexibility, enabling interactions with hydrophobic pockets in enzymatic active sites, while the benzodioxole group enhances aromatic stacking and metabolic stability.

Current Research Landscape and Scientific Importance

Recent studies emphasize this compound’s potential in anticancer drug discovery , particularly as a modulator of apoptotic pathways. For example:

- In silico docking : Demonstrated high binding affinity (-7.33 kcal/mol) to VEGFR-2, surpassing reference inhibitors like sorafenib.

- Synergistic effects : When combined with kanamycin, analogs of this compound reduced minimal inhibitory concentrations (MICs) against Staphylococcus epidermidis by 50%.

Table 2: Research Applications of 1,3,4-Thiadiazole Derivatives

Ongoing investigations focus on optimizing its pharmacokinetic profile , including blood-brain barrier permeability and cytochrome P450 interactions. The compound’s dual functionality (carboxamide + piperidine) positions it as a versatile scaffold for multitarget drug development.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S.ClH/c20-13(17-10-1-2-11-12(7-10)22-8-21-11)15-19-18-14(23-15)9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6,8H2,(H,17,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDXKIBBCRRGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 348.84 g/mol. It contains a benzodioxole moiety linked to a piperidine and a thiadiazole structure, which are known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇ClN₄O₃S |

| Molecular Weight | 348.84 g/mol |

| CAS Number | 1242339-19-0 |

| MDL Number | MFCD16039373 |

| Hazard Classification | Irritant |

1. Anti-inflammatory Activity

Research has shown that derivatives of thiadiazoles exhibit significant anti-inflammatory properties. In vitro studies indicated that the compound stabilizes erythrocyte membranes and inhibits proteinase enzyme activities, which are crucial for inflammatory responses. For example, in a study assessing various thiadiazole derivatives, the compound demonstrated an erythrocyte membrane stability percentage of 50.05% at a concentration of 100 ppm .

Table: Anti-inflammatory Activity of Thiadiazole Derivatives

| Compound | Erythrocyte Stability (%) | Proteinase Inhibition (%) |

|---|---|---|

| Thiadiazole A | 50.05 | 66.78 |

| Thiadiazole B | 51.08 | 76.91 |

| Thiadiazole C | 50.08 | 57.41 |

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have highlighted its effectiveness against resistant strains of Mycobacterium tuberculosis. For instance, one derivative showed notable activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A derivative of the compound was tested against both wild-type and monoresistant strains of Mtb. The results indicated an MIC of 0.5 µg/mL for the wild-type strain and 1 µg/mL for the monoresistant strain, showcasing its potential as an effective antimicrobial agent .

3. Anticancer Activity

Thiadiazole derivatives have been recognized for their anticancer potential due to their ability to inhibit cell proliferation in various cancer cell lines. In particular, studies have shown that certain derivatives can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapeutics like doxorubicin has resulted in enhanced cytotoxic effects .

Table: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole A | MCF-7 | 10 |

| Thiadiazole B | MDA-MB-231 | 8 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound in , (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide (Compound 4), shares the benzodioxol substituent but differs in its core structure. It features a hydrazinecarboxamide backbone with an imidazole-propylidene group and a 2-chlorophenyl substituent, confirmed via single-crystal X-ray analysis . In contrast, the target compound utilizes a thiadiazole-piperidine scaffold.

Functional Implications

- Thiadiazole vs. Imidazole : The thiadiazole ring in the target compound may confer greater metabolic stability compared to the imidazole group in Compound 4, which is prone to oxidative degradation.

- Piperidine vs. Chlorophenyl : The piperidine group enhances lipophilicity and membrane permeability, whereas the 2-chlorophenyl group in Compound 4 could introduce steric hindrance or modulate receptor binding.

- Salt Form : The hydrochloride salt in the target compound likely improves aqueous solubility, a critical factor for bioavailability in drug formulations .

Research Findings and Limitations

- Synthetic Routes: Compound 4 was synthesized and structurally validated via X-ray crystallography, highlighting rigorous analytical protocols .

- Biological Data : Neither compound’s evidence includes pharmacological or toxicity profiles. Comparative assessments of activity (e.g., enzyme inhibition, cytotoxicity) remain speculative without experimental data.

Méthodes De Préparation

Synthesis of the Thiadiazole Core

The initial step involves synthesizing the 1,3,4-thiadiazole-2-amine derivatives, which serve as the foundation for further modifications. A common approach is cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). This method has been adapted from established procedures and is summarized below:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Aromatic carboxylic acid (e.g., 1f or 1g), POCl₃ | Reacted at room temperature for 20 min |

| 2 | Thiosemicarbazide | Added and heated at 80–90°C for 1 hour |

| 3 | Water addition, reflux | Mixture refluxed for 4 hours, then cooled |

| 4 | Neutralization | pH adjusted to 8 with sodium hydroxide |

| 5 | Filtration & recrystallization | To obtain pure 1,3,4-thiadiazol-2-amine derivatives |

This procedure yields the core thiadiazole derivatives such as 2a–g , which are characterized by NMR, IR, and elemental analysis to confirm structure and purity.

Functionalization to Incorporate the Benzodioxol Group

The benzodioxol moiety, a key pharmacophore, is introduced via acylation or coupling reactions. For example, the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves:

- Reacting the thiadiazole amine with acetic anhydride in pyridine under reflux, leading to acetylated derivatives.

- Alternatively, coupling with acid chlorides derived from benzodioxol-containing acids (e.g., 2-(phenylthiomethyl)benzoic acid chloride) in anhydrous solvents like tetrahydrofuran (THF).

The preparation of benzodioxol derivatives involves in situ formation of acid chlorides from corresponding acids using thionyl chloride, followed by coupling with the thiadiazole amines:

2-(Phenylthiomethyl)benzoic acid + SOCl₂ → Acid chloride

Acid chloride + thiadiazole amine → Amide linkage

Incorporation of the Piperidin-4-yl Group

The piperidin-4-yl group is introduced via nucleophilic substitution or coupling reactions:

- Refluxing the thiadiazole derivative with piperidine derivatives or using piperidine as a nucleophile in the presence of activating agents (e.g., carbodiimides or acid chlorides).

- Alternatively, direct alkylation of the thiadiazole core with piperidine derivatives under suitable conditions.

Salt Formation: Hydrochloride

The final step involves converting the free base or amine derivatives into the hydrochloride salt:

- Dissolving the compound in a suitable solvent (e.g., ethanol or methanol).

- Bubbling or adding hydrogen chloride gas or concentrated HCl solution.

- Recrystallizing the salt to obtain pure N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride .

This salt form enhances compound stability and solubility, which are crucial for pharmacological applications.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclodehydration | Aromatic acid, POCl₃ | Room temp, then reflux | Form core thiadiazole |

| 2 | Acylation / Coupling | Thiadiazol-2-amine, acyl chloride | Reflux in pyridine or THF | Attach benzodioxol group |

| 3 | Alkylation | Thiadiazole derivative, piperidine | Reflux, suitable solvent | Insert piperidin-4-yl group |

| 4 | Salt formation | HCl gas or HCl solution | Reflux or stirring | Generate hydrochloride salt |

Research Findings and Data Insights

- The cyclodehydration method has been validated as efficient for synthesizing 1,3,4-thiadiazole derivatives with high yields (up to 83%) and purity.

- Coupling reactions with benzodioxol-containing acid chlorides are effective for introducing the benzodioxol moiety, with yields typically exceeding 60%.

- Piperidine derivatives are incorporated via nucleophilic substitution, with reaction conditions optimized to prevent over-alkylation.

- Salt formation with HCl is straightforward, yielding stable hydrochloride salts suitable for biological testing.

Q & A

Basic: What synthetic methodologies are recommended for preparing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole scaffold can be synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux conditions. For example, a related synthesis involves reacting carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with N-substituted thiosemicarbazides in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) using ammonia to precipitate the product . Purification typically involves recrystallization from a DMSO/water mixture. Modifications to the piperidine or benzodioxole substituents require post-functionalization using coupling agents like EDC/HOBt.

Basic: How can the crystal structure of this compound be determined to validate its molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure from intensity data. For example, SHELXTL (Bruker AXS) or open-source SHELX suites can handle twinned data or high-resolution macromolecular refinements . Key parameters to report: bond angles, torsion angles (e.g., benzodioxole-thiadiazole dihedral angle), and hydrogen-bonding networks. Validate against Cambridge Structural Database (CSD) entries for analogous thiadiazole-piperidine hybrids.

Basic: What analytical techniques are critical for assessing purity and stability?

- HPLC-MS : Use reversed-phase C18 columns with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (<0.5% area).

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm).

- Thermogravimetric Analysis (TGA) : Determine decomposition points (>200°C suggests thermal stability for storage) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent Variation : Systematically modify the benzodioxole (e.g., replace with benzofuran) or piperidine (e.g., N-methylation) moieties. Assess changes in receptor binding via radioligand assays.

- Physicochemical Profiling : Measure logP (shake-flask method) and solubility (equilibrium solubility in PBS) to correlate with pharmacokinetic properties.

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange (e.g., piperidine ring puckering).

- DFT Calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G(d) level to predict NOESY cross-peaks. Compare computed vs. experimental correlations .

- X-ray Validation : If crystallography confirms a static structure, reinterpret NMR data as dynamic averaging effects .

Advanced: What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

- Counterion Screening : Test alternative salts (e.g., mesylate, tosylate) using pH-solubility profiles.

- Process Control : Monitor stoichiometry during HCl gas addition in anhydrous ethanol. Use in situ Raman spectroscopy to track salt crystallization kinetics.

- Polymorph Screening : Conduct slurry experiments in 10 solvents (e.g., ethanol/water, acetone) to isolate stable crystalline forms .

Advanced: How to design a stability-indicating assay for degradation products?

- Forced Degradation : Expose the compound to heat (80°C, 75% RH), UV light (ICH Q1B), and acidic/alkaline hydrolysis.

- LC-HRMS/MS : Identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) using high-resolution mass spectrometry. Quantify with UV/vis at λ = 254 nm .

Advanced: What computational methods predict metabolic pathways for this compound?

- CYP450 Docking : Use MOE or GLIDE to model interactions with CYP3A4/2D6 isoforms. Predict sites of oxidation (e.g., piperidine N-demethylation).

- MetaSite : Simulate phase I/II metabolism (e.g., glucuronidation of benzodioxole hydroxylation products). Validate with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.